1,4-Dibenzylpiperazine-2,5-dione
Overview
Description
1,4-Dibenzylpiperazine-2,5-dione is a chemical compound with the molecular formula C18H18N2O2 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of 1,4-Dibenzylpiperazine-2,5-dione has been described in various studies . The preparation of monoarylidene and both symmetrical and unsymmetrical bis-arylidenes of piperazine-2,5-dione is possible . The use of 1,4-diacetyl-piperazine-2,5-dione makes it possible to prepare unsymmetrical bisarylidenes .Molecular Structure Analysis
The molecular structure of 1,4-Dibenzylpiperazine-2,5-dione has been determined in several studies . The compound crystallizes in the centrosymmetric monoclinic space group C2/c with half the molecule as the asymmetric unit. There are π–π interactions between the benzene rings, with a perpendicular distance of 3.657 (11) Å between ring centroids .Chemical Reactions Analysis
The chemical reactions involving 1,4-Dibenzylpiperazine-2,5-dione have been studied . The introduction of a dicyanomethylene moiety into the para position of one of the arylidene groups resulted in a remarkable deepening in the color of the resulting compounds .Scientific Research Applications
Synthesis and Stereochemistry
1,4-Dibenzylpiperazine-2,5-dione has been a subject of interest in the field of pyrazine chemistry. Studies have focused on the synthesis and stereochemistry of its derivatives, such as 1,4-dimethyl- and 1,4-diacetyl-3,6-dibenzylpiperazine-2,5-dione. These investigations have led to the synthesis of various isomers and the exploration of their chemical properties, contributing to a deeper understanding of the stereochemical aspects of these compounds (Marcuccio & Elix, 1985).
Oxidation Studies
Research on 1,4-Dibenzylpiperazine-2,5-dione derivatives has also delved into their oxidation behavior. Studies have shown the formation of new compounds through the autoxidation of cis- and trans-3,6-dibenzyl-1,4-dimethylpiperazine-2,5-diones, providing insights into the chemical reactivity and potential applications of these molecules (Marcuccio & Elix, 1985).
Reduction Reactions
The reduction of 3,6-dibenzylidenepiperazine-2,5-dione has been extensively studied, revealing the production of compounds like (Z)-6-benzyl-3-benzylidenepiperazine-2,5-dione. This research contributes to our understanding of the reduction processes involving these types of compounds and their potential use in further synthetic applications (Marcuccio & Elix, 1984).
Potential Biological Activities
1,4-Dibenzylpiperazine-2,5-dione derivatives have been synthesized and tested for various biological activities. For instance, epipolythiopiperazine-2,5-diones have been synthesized and evaluated for their impact on macrophage adherence, cell proliferation, and oxidative damage to DNA. Such studies provide a foundation for understanding the biological implications and potential therapeutic uses of these compounds (Jiang et al., 1993).
Future Directions
Research into 1,4-Dibenzylpiperazine-2,5-dione and its derivatives continues, with studies exploring its potential applications in various fields . For example, the introduction of a dicyanomethylene moiety into the para position of one of the arylidene groups has been shown to result in a remarkable deepening in the color of the resulting compounds, suggesting potential applications in dye manufacturing .
properties
IUPAC Name |
1,4-dibenzylpiperazine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17-14-20(12-16-9-5-2-6-10-16)18(22)13-19(17)11-15-7-3-1-4-8-15/h1-10H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRPFFBYORNALN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CC(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350536 | |
Record name | 1,4-dibenzyl-2,5-piperazinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibenzylpiperazine-2,5-dione | |
CAS RN |
42492-87-5 | |
Record name | 1,4-dibenzyl-2,5-piperazinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-DIBENZYL-2,5-PIPERAZINEDIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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